Pentasarcosyl angiotensin II

Beschreibung

Angiotensin II (Ang II) is a critical peptide hormone in the renin-angiotensin system (RAS), regulating blood pressure, fluid balance, and vascular remodeling via interactions with G protein-coupled receptors (GPCRs), specifically angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors . Pentasarcosyl angiotensin II is a synthetic derivative of Ang II, modified by the addition of five sarcosyl (N-methylglycine) groups. This structural alteration aims to enhance metabolic stability, reduce enzymatic degradation, and modulate receptor binding affinity compared to native Ang II .

Eigenschaften

Molekularformel |

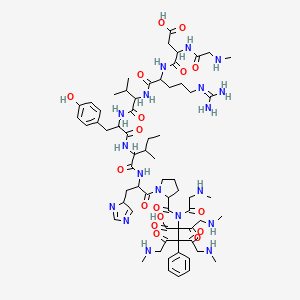

C65H96N18O17 |

|---|---|

Molekulargewicht |

1401.6 g/mol |

IUPAC-Name |

2-[[1-[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-[2-(methylamino)acetyl]amino]-5-(methylamino)-2,3-bis[2-(methylamino)acetyl]-4-oxo-3-phenylpentanoic acid |

InChI |

InChI=1S/C65H96N18O17/c1-10-37(4)54(81-57(94)43(26-38-20-22-41(84)23-21-38)78-58(95)53(36(2)3)80-55(92)42(18-14-24-74-63(66)67)77-56(93)44(28-52(90)91)76-50(88)33-71-8)59(96)79-45(27-40-29-73-35-75-40)60(97)82-25-15-19-46(82)61(98)83(51(89)34-72-9)65(62(99)100,49(87)32-70-7)64(47(85)30-68-5,48(86)31-69-6)39-16-12-11-13-17-39/h11-13,16-17,20-23,29,35-37,40,42-46,53-54,68-72,84H,10,14-15,18-19,24-28,30-34H2,1-9H3,(H,76,88)(H,77,93)(H,78,95)(H,79,96)(H,80,92)(H,81,94)(H,90,91)(H,99,100)(H4,66,67,74) |

InChI-Schlüssel |

RUJSSFKRUJOWMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)N2CCCC2C(=O)N(C(=O)CNC)C(C(=O)CNC)(C(=O)O)C(C3=CC=CC=C3)(C(=O)CNC)C(=O)CNC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Steric Hindrance and Coupling Efficiency

The repetitive incorporation of sarcosine residues introduces steric hindrance, slowing coupling kinetics. To mitigate this, elevated temperatures (50°C) and double couplings are employed.

Purification of Hydrophobic Intermediates

The hydrophobic nature of the pentasarcosyl sequence complicates purification. Mixed-mode chromatography (e.g., C18 with ion-pairing agents) enhances resolution, achieving purity >99%.

Scale-Up Considerations

Industrial-scale production uses continuous-flow SPPS systems, reducing reagent consumption by 70% compared to batch methods.

Applications in Research and Pharmacology

This compound’s reduced pressor activity (46% of native angiotensin II) makes it ideal for in vitro studies of AT1/AT2 receptor signaling. It has been utilized to delineate angiotensin II’s role in oxidative stress and cardiac remodeling without confounding hypertensive effects.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pentasarcosyl-Angiotensin II unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Disulfidbrücken innerhalb des Peptids können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird üblicherweise für Oxidationsreaktionen verwendet.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden für die Reduktion verwendet.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid.

Reduktion: Freie Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

-

Vasopressor Activity :

Pentasarcosyl angiotensin II exhibits significant vasopressor effects, similar to those of native angiotensin II. It activates the renin-angiotensin-aldosterone system, leading to increased blood pressure through vasoconstriction. Studies have shown that this compound retains about 46% of the pressor activity of native angiotensin II in animal models . -

Aldosterone Stimulation :

Unlike native angiotensin II, this compound does not significantly stimulate aldosterone secretion when administered in controlled doses. This property could be beneficial in managing conditions where fluid retention is undesirable . -

Immunomodulatory Effects :

Research indicates that this compound may influence immune responses by modulating neutrophil and macrophage activity. This aspect is particularly relevant in conditions involving systemic inflammation or infection .

Management of Shock States

This compound has been investigated for its role in treating vasoplegic shock and cardiogenic shock. Studies suggest that it can effectively increase mean arterial pressure in patients unresponsive to traditional vasopressors like catecholamines .

Renal Protection

Given its unique profile, this compound may offer renal protection during episodes of acute kidney injury (AKI). By selectively enhancing renal perfusion without causing significant fluid overload, it could provide a therapeutic advantage over other agents .

Cardiovascular Research

The compound's ability to modulate vascular tone and influence cardiac output makes it a valuable tool for cardiovascular research. Its effects on endothelial function and vascular remodeling are areas of ongoing investigation .

Case Study 1: Use in Septic Shock

A clinical trial involving patients with septic shock demonstrated that this compound significantly improved hemodynamic stability compared to standard care. The study reported a 70% response rate in achieving target blood pressure levels within minutes of administration, highlighting its rapid action as a vasopressor .

Case Study 2: Acute Kidney Injury

In another study focusing on patients with acute kidney injury, this compound was associated with improved renal outcomes without the adverse effects commonly seen with other vasopressors. The results indicated a reduction in the need for renal replacement therapy among treated patients .

Data Summary Table

Wirkmechanismus

Pentasarcosyl angiotensin II exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates G-protein-coupled receptor signaling pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction. The result is vasoconstriction, which increases blood pressure. Additionally, the compound influences aldosterone secretion, promoting sodium and water retention .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Mechanistic Divergence

- Native Angiotensin II : Binds AT1R to activate NADPH oxidase, generating reactive oxygen species (ROS) that promote vascular inflammation and fibrosis . Concurrently, AT2R activation counteracts AT1R effects, but ACE2-mediated conversion to Ang-(1-7) (via Mas receptor) is critical for anti-inflammatory balance .

- Pentasarcosyl Ang II : Sarcosyl modifications likely shield proteolytic cleavage sites (e.g., ACE2), prolonging circulation time. This may decouple it from RAS feedback loops, reducing oxidative stress and fibrosis compared to native Ang II .

Therapeutic Implications

- ACE Inhibitors (ACEIs) and ARBs : Block Ang II synthesis (ACEIs) or AT1R signaling (ARBs), mitigating hypertension and fibrosis but risking cough or hyperkalemia .

- Pentasarcosyl Ang II : Hypothetically, its stability could allow lower dosing frequencies. However, reduced AT1R affinity might limit efficacy in acute hypertension, favoring chronic anti-remodeling applications .

Research Findings and Data

Receptor Signaling Dynamics

- Ang II increases TMEM16A chloride channel activity in pulmonary vascular smooth muscle cells (PVSMCs), promoting vasoconstriction (Fig. 7A–C, ). Pentasarcosyl Ang II’s impact on TMEM16A remains unexplored but may differ due to altered receptor engagement.

- GRK/β-arrestin pathways mediate Ang II internalization; sarcosyl modifications might impair β-arrestin recruitment, altering signal duration .

Inflammatory and Fibrotic Pathways

- Native Ang II upregulates IL-6 via NF-κB in vascular smooth muscle cells, exacerbating inflammation . Analogues like [Tyr(P)⁴] Ang II show attenuated NF-κB activation, suggesting pentasarcosyl derivatives could similarly dampen pro-inflammatory signaling .

Biologische Aktivität

Pentasarcosyl angiotensin II, also known as (Sar)5-ANG II, is a synthetic analogue of the naturally occurring peptide angiotensin II (Ang II). This compound has been studied for its biological activity, particularly in relation to its effects on blood pressure regulation, aldosterone secretion, and vascular smooth muscle function. The unique structure of this compound allows for a detailed exploration of its pharmacological properties and potential therapeutic applications.

This compound interacts with angiotensin receptors, primarily the AT1 receptor, which mediates various physiological responses including vasoconstriction and aldosterone secretion. Unlike native Ang II, this compound exhibits differential activity across various tissues:

- Vascular Smooth Muscle : It shows significant potency in generating signal messengers and prostacyclin synthesis comparable to Ang II .

- Adrenal Cortex : In contrast, it acts as a weak agonist in adrenal cells and can even inhibit aldosterone production under certain conditions .

Comparative Biological Effects

A comparative analysis of the biological effects of this compound versus native Ang II reveals notable differences:

| Compound | Pressor Activity (%) | Aldosterone Stimulation | Calcium Mobilization |

|---|---|---|---|

| Angiotensin II | 100 | Significant | High |

| This compound | 46 | Not significantly different | Moderate |

These findings suggest that while this compound retains some functional properties of Ang II, it does not fully replicate all effects, particularly in terms of aldosterone stimulation .

Case Studies

-

Study on Vascular Responses :

A study involving conscious male Wistar rats demonstrated that infusion of this compound resulted in a 46% pressor activity compared to native Ang II. However, it did not significantly elevate plasma aldosterone levels when administered at similar doses . -

Differential Effects on Insulin Sensitivity :

Research indicated that Ang II enhances insulin sensitivity in humans, which is associated with increased skeletal muscle blood flow. The role of this compound in this context remains less clear but suggests potential implications for metabolic regulation .

Implications for Therapeutic Use

The unique properties of this compound present opportunities for its application in clinical settings:

- Hypertension Management : Due to its pressor effects, it may serve as an adjunct therapy in managing certain types of hypertension.

- Cardiovascular Research : Its differential receptor activity can be leveraged to understand the complexities of the renin-angiotensin system and develop targeted therapies for cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the primary biological targets of Pentasarcosyl angiotensin II in vascular smooth muscle studies, and how are they experimentally validated?

- Answer : this compound primarily interacts with G protein-coupled receptors (GPCRs), specifically angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors. To validate receptor-specific effects, researchers use selective antagonists (e.g., losartan for AT1R, PD123319 for AT2R) in ex vivo vascular contraction assays. Receptor knockout models or siRNA-mediated silencing in cultured vascular smooth muscle cells (VSMCs) further confirm target specificity. Radioligand binding assays and Western blotting for receptor phosphorylation are standard validation techniques .

Q. What methodological approaches are recommended for assessing receptor-specific effects of this compound in hypertension models?

- Answer : In vivo studies often employ hypertensive rodent models (e.g., spontaneously hypertensive rats) with telemetric blood pressure monitoring. Ex vivo approaches include myography to measure arterial contractility. For mechanistic insights, combine these with qPCR or immunohistochemistry to quantify receptor expression in VSMCs. Pharmacological blockade of AT1R/AT2R or angiotensin-converting enzyme (ACE) inhibitors helps isolate pathway contributions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding AT1R versus AT2R-mediated effects of this compound in diseased vascular tissues?

- Answer : Contradictions often arise from tissue-specific receptor coupling or disease-state modifications (e.g., oxidative stress in atherosclerosis). To address this:

- Use tissue-selective receptor knockout models.

- Perform phosphoproteomics to map downstream signaling cascades (e.g., MAPK/ERK vs. PI3K-AKT pathways).

- Conduct dose-response studies with selective agonists/antagonists in pathological models (e.g., angiotensin II-induced hypertrophy in VSMCs).

- Compare results across species (human vs. rodent tissues) to identify conserved mechanisms .

Q. What advanced techniques are suitable for mapping oxidative stress pathways induced by this compound in endothelial cells?

- Answer :

- LOX-1 Pathway Analysis : Use siRNA knockdown of LOX-1 receptors followed by ROS detection via fluorescent probes (e.g., DCFH-DA) or electron paramagnetic resonance (EPR).

- Transcriptomic Profiling : RNA sequencing to identify redox-sensitive genes (e.g., NOX4, SOD2) upregulated post-treatment.

- Functional Assays : Measure endothelial permeability via transwell assays or nitric oxide bioavailability using amperometric sensors. Correlate findings with clinical biomarkers like plasma 8-isoprostane levels .

Q. How should researchers design experiments to differentiate between direct vasoconstrictive effects and secondary sympathetic activation by this compound?

- Answer :

- Sympathetic Blockade : Administer α-adrenergic antagonists (e.g., prazosin) or ganglionic blockers (e.g., hexamethonium) in vivo while monitoring blood pressure changes.

- Catecholamine Measurement : Use HPLC or ELISA to quantify norepinephrine release in adrenal gland cultures or plasma samples.

- Neuronal Tracing : Employ retrograde tracers in sympathetic ganglia to assess angiotensin II’s presynaptic effects .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent hypertrophic responses in VSMCs treated with this compound?

- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For hypertrophic markers (e.g., protein/DNA ratio), apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Confounding variables (e.g., serum batch effects) require mixed-effects modeling. Reproducibility is enhanced by ≥3 biological replicates and blinded image analysis for cell size quantification .

Q. How can researchers address variability in collagen synthesis assays across fibroblast lineages exposed to this compound?

- Answer :

- Standardization : Pre-treat fibroblasts with TGF-β to synchronize differentiation states.

- Matrix-Specific Assays : Use Sirius Red staining for total collagen or ELISAs for type I/III collagen subtypes.

- Batch Correction : Include internal controls (e.g., untreated fibroblasts from the same donor) in each experiment.

- Meta-Analysis : Pool data from multiple cell lines (e.g., NIH/3T3, human dermal fibroblasts) to identify consensus pathways .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply when using animal models to study this compound-induced cardiac fibrosis?

- Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including:

- Humane Endpoints : Monitor body weight loss (>20%) or echocardiographic signs of heart failure.

- Sample Size Justification : Power analyses based on pilot data to minimize animal use.

- Data Transparency : Share raw histopathology images and hemodynamic datasets in public repositories (e.g., Figshare) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.